3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl-
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Overview
Description
6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between o-phenylenediamine and 2-benzoylcyclohexanone can lead to the formation of the benzimidazole ring, followed by further functionalization to introduce the piperidine and carbonitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-(1H-Benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: Another benzimidazole derivative with different functional groups.
1H-Benzo[d]imidazole-2-yl)aniline: A simpler benzimidazole compound with an aniline group.
Uniqueness
6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile is unique due to its combination of a benzimidazole ring with a piperidine and carbonitrile group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62306-41-6 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C19H16N4O/c20-11-14-13(12-6-2-1-3-7-12)10-17(23-19(14)24)18-21-15-8-4-5-9-16(15)22-18/h1-9,13-14,17H,10H2,(H,21,22)(H,23,24) |
InChI Key |
AXKYKHHKKRNXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)NC1C2=NC3=CC=CC=C3N2)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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